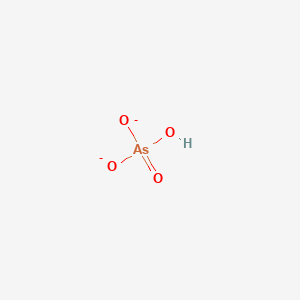

Hydrogen arsenate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

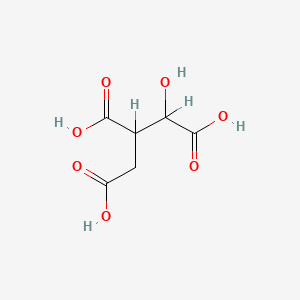

Arsenate(2-) is an arsenate ion resulting from the removal of two protons from arsenic acid. It is a conjugate base of an arsenate(1-). It is a conjugate acid of an arsenate(3-).

Applications De Recherche Scientifique

Corrosion Inhibition in Magnesium

Hydrogen arsenate has been found to effectively inhibit self-corrosion in magnesium by poisoning hydrogen recombination on iron impurities. This process significantly reduces the rates of magnesium corrosion, offering potential applications in protecting magnesium-based materials (Eaves, Williams, & McMurray, 2012).

Catalytic Oxidation of Arsenite

In the field of environmental science, hydrogen arsenate plays a role in the catalytic oxidation of As(III) (arsenite) to As(V) (arsenate), which is crucial for arsenic removal in water treatment. This process is enhanced in the presence of nonferrous metal oxides and offers a viable method for the preoxidation treatment of arsenic-contaminated water (Kim, Bokare, Koo, & Choi, 2015).

Bacterial Respiration

Hydrogen arsenate is used as a terminal electron acceptor in microbial anaerobic respiration. The presence of arsenate-respiring bacteria in various environments suggests a significant role in the transformation and mobilization of arsenic in nature (Stolz & Oremland, 1999).

Role in Natural Processes

The interaction between rainwater-borne hydrogen peroxide and arsenopyrite grains, releasing arsenic into the environment, is influenced by hydrogen arsenate. This process aids in understanding the geochemical mechanisms governing the release, transport, and fate of arsenopyrite-derived arsenic (Ma, Qin, & Lin, 2014).

In Arsenate Substitution

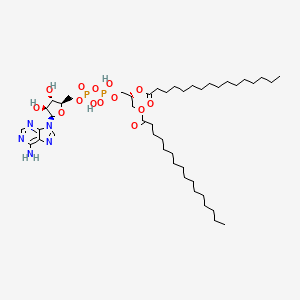

Evidence has been found for arsenate replacing phosphate as a molecular building block in a bacterium, showcasing a potential evolutionary and geochemical significance. This replacement alters the composition of nucleic acids and proteins (Wolfe-Simon et al., 2011).

Proton Conduction Studies

Hydrogen uranyl arsenate, closely related to hydrogen arsenate, demonstrates unique properties in proton conduction. Studies of its pulsed /sup 1/H n.m.r. measurements provide insights into mechanisms for hydrogen self-diffusion and charge transport, contributing to the field of material science (Childs, Halstead, Howe, & Shilton, 1978).

Propriétés

Numéro CAS |

16844-87-4 |

|---|---|

Nom du produit |

Hydrogen arsenate |

Formule moléculaire |

AsHO4-2 |

Poids moléculaire |

139.927 g/mol |

Nom IUPAC |

hydrogen arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-2 |

Clé InChI |

DJHGAFSJWGLOIV-UHFFFAOYSA-L |

SMILES |

O[As](=O)([O-])[O-] |

SMILES canonique |

O[As](=O)([O-])[O-] |

Autres numéros CAS |

16844-87-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(3,7,11,15-tetramethylhexadecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1196403.png)

![N-[(3S,9S,11R,18S,20R,21S,24S,25S)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxypropyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1S)-1-hydroxy-2-(4-hydroxyphenyl)-2-oxoethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1196411.png)

![8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1196413.png)